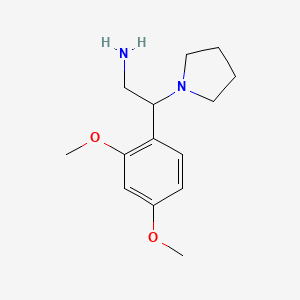

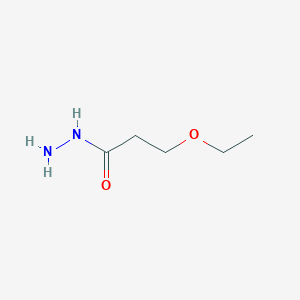

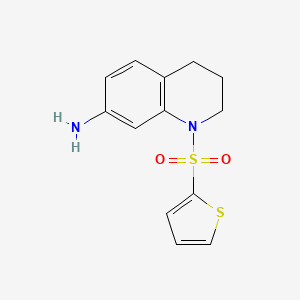

![molecular formula C13H16BrN3O2 B1317435 Furan-2-carboxylic acid {2-[(pyridin-2-ylmethyl)-amino]-ethyl}-amide hydrobromide CAS No. 1052539-91-9](/img/structure/B1317435.png)

Furan-2-carboxylic acid {2-[(pyridin-2-ylmethyl)-amino]-ethyl}-amide hydrobromide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Synthesis of Amides and Esters Containing Furan Rings :

- Researchers developed a novel method for synthesizing ester and amide derivatives containing furan rings (furfural derivatives) under microwave-assisted conditions. This method allows for the synthesis of N-blocked amides and compounds with monoamide and ester moieties, offering a pathway for producing diverse furan-based compounds (Ł. Janczewski et al., 2021).

Synthesis of N, N-bis (2-Chloroethyl)Amides and Hydrazides of Furan Carboxylic Acids :

- The synthesis of N, N-bis(2-chloroethyl)amides of furan carboxylic acids was achieved through the reaction of N, N-bis(2-chloroethyl)amine hydrochloride with chloroanhydrides of carboxylic acids of the furan series. This study highlights a method for generating furan-derived compounds with potential applications in various fields (Б. B. Курган et al., 2013).

Development of Dicationic Imidazo[1,2-a]pyridines as Antiprotozoal Agents :

- A compound synthesized from 2-[5-(4-cyanophenyl)-furan-2-yl]-imidazo[1,2-a]pyridine-6-carbonitrile showed strong DNA affinities and significant in vitro and in vivo antiprotozoal activity, demonstrating the potential of furan-based compounds in the development of new therapeutics (M. Ismail et al., 2004).

Synthesis and Anticancer Activity of Hetero Ring Fused Pyridine Amide Derivatives :

- Novel hetero ring fused pyridine amide derivatives were prepared from ethyl furo[2,3-b]pyridine-2-carboxylate and screened for anticancer activity against various cancer cell lines. This research underscores the importance of furan-derived compounds in the development of new anticancer drugs (Hanumandlu Racha et al., 2019).

Synthesis and Structural Characterization of Furan-Dicarboxamide Derivatives :

- This study focused on synthesizing and characterizing derivatives based on furan-dicarboxamide scaffolds. These compounds have shown numerous chemical properties and biological activities, making them significant in supramolecular chemistry and pharmacology (A. Pućkowska et al., 2022).

特性

IUPAC Name |

N-[2-(pyridin-2-ylmethylamino)ethyl]furan-2-carboxamide;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2.BrH/c17-13(12-5-3-9-18-12)16-8-7-14-10-11-4-1-2-6-15-11;/h1-6,9,14H,7-8,10H2,(H,16,17);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSZYWQQHQGZVES-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNCCNC(=O)C2=CC=CO2.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Furan-2-carboxylic acid {2-[(pyridin-2-ylmethyl)-amino]-ethyl}-amide hydrobromide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

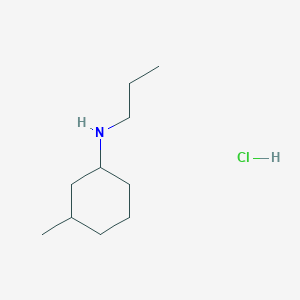

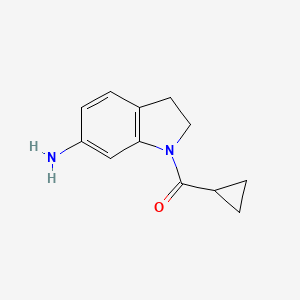

![1-[(4-Methylphenyl)sulfonyl]indolin-6-amine](/img/structure/B1317406.png)